molecular formula C11H16N2S B14151412 N-Butyl-N-phenylthiourea CAS No. 4292-71-1

N-Butyl-N-phenylthiourea

Cat. No.: B14151412
CAS No.: 4292-71-1
M. Wt: 208.33 g/mol
InChI Key: PDYBINSXQLDRPO-UHFFFAOYSA-N
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Description

N-Butyl-N-phenylthiourea ( 4292-71-1) is an organosulfur compound with the molecular formula C 11 H 16 N 2 S and a molecular weight of 208.32 g/mol . As a substituted thiourea, it belongs to a class of compounds known for their versatile coordination chemistry and ability to act as ligands for various metal ions, which is of interest in catalysis and materials science research. Researchers investigating structure-activity relationships (SAR) in chemical biology may utilize this specific N-alkyl-N-arylthiourea to study the effects of lipophilicity and steric bulk imparted by the butyl and phenyl substituents. While the specific research applications of this compound are not fully detailed in the public domain, structurally similar phenylthiourea derivatives are noted for their use in specialized research areas, such as inhibiting melanogenesis . This suggests potential utility in biochemical and physiological studies. This product is intended for Research Use Only and is not classified for human or veterinary therapeutic or diagnostic applications. Safe handling procedures should be followed, including using personal protective equipment and working in a well-ventilated place to avoid inhalation of dust and contact with skin or eyes .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4292-71-1

Molecular Formula

C11H16N2S

Molecular Weight

208.33 g/mol

IUPAC Name

1-butyl-1-phenylthiourea

InChI

InChI=1S/C11H16N2S/c1-2-3-9-13(11(12)14)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H2,12,14)

InChI Key

PDYBINSXQLDRPO-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=CC=CC=C1)C(=S)N

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of N Butyl N Phenylthiourea

Established Synthetic Routes for N-Alkyl-N'-arylthioureas

The formation of the thiourea (B124793) backbone (R-NH-C(S)-NH-R') is most commonly achieved through the reaction of primary or secondary amines with isothiocyanates or through multi-step processes involving acyl intermediates.

Reaction of Amines with Isothiocyanates

The most direct and widely utilized method for synthesizing N,N'-disubstituted thioureas is the reaction between an amine and an isothiocyanate. nih.gov This reaction proceeds via a nucleophilic addition mechanism where the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S). nih.govmdpi.com This approach is versatile, allowing for the synthesis of both symmetrical and unsymmetrical thioureas and can often be performed under mild conditions. nih.govbohrium.com For instance, reacting an aryl isothiocyanate with an amine produces the corresponding N-arylthiourea. google.com The reaction is typically conducted in an inert organic solvent at temperatures ranging from ambient to slightly elevated, depending on the reactivity of the specific amine. google.comgoogle.com A one-pot synthesis method for unsymmetrical thioureas involves the in situ generation of an isothiocyanate from a primary amine and carbon disulfide, which then reacts with a second amine added to the mixture. bohrium.com

Acyl Nucleophilic Substitution Reactions in Thiourea Synthesis

Acyl nucleophilic substitution is a key strategy for producing N-acylthiourea derivatives. ubaya.ac.idubaya.ac.id These compounds are characterized by a carbonyl group attached to one of the nitrogen atoms of the thiourea core. A standard approach involves the direct acylation of a pre-formed thiourea, such as N-phenylthiourea, with an acyl chloride in the presence of a base like triethylamine (B128534). ubaya.ac.idanalis.com.my

A more common multi-step, one-pot procedure begins with the condensation of an acid chloride with a thiocyanate (B1210189) salt, such as ammonium (B1175870) or potassium thiocyanate, to generate a highly reactive acyl isothiocyanate intermediate. mdpi.comneliti.comuran.uanih.gov Acyl isothiocyanates are more reactive than standard isothiocyanates due to the presence of two electrophilic carbon atoms (one in the carbonyl group and one in the isothiocyanate group), making them valuable precursors. neliti.com This intermediate is not typically isolated but is reacted in situ with a primary or secondary amine, which undergoes nucleophilic addition to the isothiocyanate carbon to yield the final N-acylthiourea derivative. mdpi.comneliti.comuran.ua To enhance reaction rates and yields, particularly when dealing with heterogeneous reaction systems, phase-transfer catalysts like tetra-n-butylammonium bromide (TBAB) may be employed. mdpi.com

Synthesis Protocols for N-Butyl-N-phenylthiourea and Specific Derivatives

Specific derivatives of N-phenylthiourea are synthesized using tailored versions of the established routes, optimizing conditions and reactants to achieve the desired substitution patterns.

Preparative Strategies for N,N-Di-n-butyl-N'-phenylthiourea

The synthesis of the asymmetrically trisubstituted thiourea, N,N-Di-n-butyl-N'-phenylthiourea, is achieved through the direct reaction of phenyl isothiocyanate with di-n-butylamine. nih.govugent.be The procedure involves the dropwise addition of a di-n-butylamine solution to phenyl isothiocyanate in a suitable solvent like toluene. nih.gov The reaction proceeds readily at room temperature. nih.gov The structurally related symmetrical compound, N,N'-di-n-butylthiourea, can be prepared by reacting n-butylamine with n-butylisothiocyanate. wikipedia.org

Table 1: Synthesis Protocol for N,N-Di-n-butyl-N'-phenylthiourea nih.gov
Reactant 1Reactant 2Equivalents (Eq.)SolventReaction Conditions
Phenyl isothiocyanateDi-n-butylamine1.0 eq. (each)TolueneStirred for 1 hour at room temperature

Synthesis of N-(4-t-Butylbenzoyl)-N'-phenylthiourea Derivatives

The synthesis of N-(4-t-Butylbenzoyl)-N'-phenylthiourea is accomplished using a modified Schotten-Baumann nucleophilic substitution reaction. jppres.com This method involves the acylation of N-phenylthiourea with 4-t-butylbenzoyl chloride. jppres.com The reaction is typically carried out under reflux in a solvent such as tetrahydrofuran (B95107) (THF) with the addition of triethylamine (TEA) to act as a catalyst and neutralize the HCl byproduct. jppres.comresearchgate.net The progress of the reaction can be monitored using thin-layer chromatography (TLC). jppres.comresearchgate.net

Table 2: Synthesis Protocol for N-(4-t-Butylbenzoyl)-N'-phenylthiourea jppres.comresearchgate.net
Reactant 1Reactant 2CatalystSolventReaction Conditions
N-phenylthiourea4-t-butylbenzoyl chlorideTriethylamine (TEA)Tetrahydrofuran (THF)Reflux, monitored by TLC

Synthesis of N-(4-Bromo)-benzoyl-N'-phenylthiourea Derivatives

The preparation of N-(4-Bromo)-benzoyl-N'-phenylthiourea is a well-documented example of acyl nucleophilic substitution on a thiourea core. ubaya.ac.idubaya.ac.idanalis.com.my The synthesis involves reacting N-phenylthiourea with 4-bromobenzoyl chloride. ubaya.ac.idubaya.ac.idanalis.com.my The reaction is conducted in the presence of triethylamine (TEA) as a catalyst within a tetrahydrofuran (THF) solvent system. ubaya.ac.id The resulting product, a yellowish-white crystal, has been successfully synthesized with a reported yield of 56% and a melting point of 180-182°C. ubaya.ac.id The structure of the synthesized compound is typically confirmed using spectroscopic methods such as FTIR, 1H-NMR, 13C-NMR, and Mass Spectrometry. ubaya.ac.idubaya.ac.id

Table 3: Synthesis Data for N-(4-Bromo)-benzoyl-N'-phenylthiourea ubaya.ac.id
Reactant 1Reactant 2Catalyst/SolventYieldMelting Point (°C)
N-phenylthiourea4-bromobenzoyl chlorideTriethylamine / Tetrahydrofuran56%180-182

Optimization of Reaction Conditions and Yield Enhancement for Thiourea Synthesis

The synthesis of N-substituted thioureas, including this compound, is subject to significant optimization to enhance reaction yields and product purity. Research into the synthesis of N-alkyl and N,N-dialkyl substituted thioureas has identified several key parameters that can be manipulated to improve the efficiency of the process. researchgate.net The optimization of reaction conditions typically involves a systematic variation of reaction time, temperature, and the molar ratio of reactants. researchgate.net

Two primary methods have been developed and optimized for the synthesis of N-alkyl thioureas from ammonium thiocyanate and an appropriate amine. researchgate.netgrafiati.com

Method I: Involves the direct reaction of ammonium thiocyanate with an alkylamine in the presence of an acid, such as hydrochloric acid, often using a solvent like ethyl acetate. researchgate.net

Method II: A multi-step process where ammonium thiocyanate is first treated with benzoyl chloride to form a benzoyl isothiocyanate intermediate. researchgate.net This is followed by the addition of the amine and subsequent base hydrolysis to yield the final thiourea product. researchgate.netgrafiati.com

Optimization studies have shown that careful control of these variables is crucial. For instance, in the synthesis of N,N'-di-Boc-substituted thiourea, which serves as a thioacylating agent, optimal conditions were found to be activation with trifluoroacetic acid anhydride (B1165640) (TFAA) and sodium hydride (NaH) at 0°C, followed by the addition of the nucleophile at room temperature, leading to high yields. organic-chemistry.org The choice of solvent is also critical; for example, in certain syntheses, ethanol (B145695) is favored over dichloromethane (B109758) for its ability to improve the solubility of reactants, leading to higher yields ranging from 70–85%. Temperature control, particularly cooling during the initial addition of reagents, is vital to minimize the formation of by-products.

The transfer of these optimized laboratory-scale procedures to semi-industrial levels has demonstrated significant improvements in product yield and purity, while also simplifying the process and reducing its duration. researchgate.net

Table 1: Impact of Reaction Parameters on Thiourea Synthesis Yield

ParameterVariationEffect on Yield and PuritySource
Molar Ratio Increasing equivalents of amine relative to thiocyanateCan drive the reaction to completion, but excess may complicate purification. Optimal ratios are key. researchgate.net
Temperature 0-5°C (reagent addition) vs. Room Temp vs. RefluxLower initial temperatures minimize side reactions. Higher temperatures can increase reaction rate but may lead to decomposition or by-products. researchgate.netorganic-chemistry.org
Solvent Dichloromethane vs. Ethanol vs. WaterEthanol can improve solubility and yield. Water is a green alternative but may require reflux conditions. organic-chemistry.org
Catalyst Acid (HCl) vs. Base (NaOH) vs. Phase Transfer CatalystChoice of catalyst depends on the specific reaction pathway (e.g., Method I vs. Method II). PTCs can be effective in biphasic systems. researchgate.netasianpubs.org
Reaction Time 1 hour to 30 hoursLonger times may be necessary for less reactive substrates, but optimization is needed to prevent product degradation. researchgate.netgoogle.com

Green Chemistry Approaches in Thiourea Derivative Synthesis

In recent years, significant efforts have been directed toward developing more environmentally benign methods for synthesizing thiourea derivatives, aligning with the principles of green chemistry. These approaches aim to reduce or eliminate the use of hazardous substances, minimize waste, and improve energy efficiency. asianpubs.org

Key green strategies that have been successfully applied to thiourea synthesis include:

Use of Aqueous Media: One prominent green method involves conducting the synthesis in water, which serves as a safe and environmentally friendly solvent. organic-chemistry.org A simple condensation reaction between primary aliphatic amines and carbon disulfide in an aqueous medium can efficiently produce various di- and trisubstituted thioureas, avoiding the need for toxic reagents like isothiocyanates or thiophosgene. organic-chemistry.org A patented method also describes a one-step synthesis in water using phenoxysulfonyl chloride and a primary amine at temperatures between 65-100°C. google.com

Solvent-Free and Mechanochemical Methods: Completely eliminating organic solvents is a primary goal of green chemistry. Solvent-free synthesis of N-aryl-N'-aroyl(acyl)thioureas has been achieved by simply grinding the reactants together, a technique known as mechanochemistry. asianpubs.orgbeilstein-journals.org This method is mild, efficient, and significantly reduces waste. asianpubs.org Similarly, vapour digestion synthesis under an ammonia (B1221849) atmosphere and subsequent mechanochemical milling has been used to convert thiocarbamoyl benzotriazoles (safe isothiocyanate alternatives) into primary thioureas with near-quantitative yields and a workup that uses only water. rsc.orgrsc.org

Microwave-Assisted Synthesis: The use of microwave irradiation offers a green alternative by significantly reducing reaction times and often improving yields. A solvent-free procedure for synthesizing symmetrical N,N'-disubstituted thioureas involves the reaction of amines and carbon disulfide on the surface of alumina (B75360) under microwave irradiation. researchgate.net

Greener Solvents and Catalysts: When a solvent is necessary, greener alternatives to traditional volatile organic compounds are sought. Cyrene, a bio-based solvent, has been successfully used as a green alternative to THF for the one-pot preparation of nitro N,N'-diaryl thioureas, achieving nearly quantitative yields. nih.gov The development of recyclable catalysts is another cornerstone of green synthesis. For instance, nickel nanoparticles immobilized on a triazine-aminopyridine-modified metal-organic framework (MOF) have been used as a highly efficient and recyclable catalyst for synthesizing thiourea derivatives from nitrobenzenes. nih.govresearchgate.net This catalyst can be easily separated by centrifugation and reused multiple times without a significant loss in reactivity. nih.govresearchgate.net

Table 2: Comparison of Traditional vs. Green Synthesis Approaches for Thioureas

FeatureTraditional MethodsGreen Chemistry ApproachesSource
Reagents Often use toxic and hazardous materials like isothiocyanates or thiophosgene.Employ safer, easy-to-handle reagents (e.g., thiocarbamoyl benzotriazoles, carbon disulfide). organic-chemistry.orgrsc.orgrsc.org
Solvents Typically rely on volatile and often toxic organic solvents (e.g., THF, dichloromethane).Utilize water, green solvents (e.g., Cyrene), or are performed under solvent-free conditions. organic-chemistry.orgasianpubs.orgresearchgate.netnih.gov
Energy Often require prolonged heating (refluxing) for long reaction times.Employ energy-efficient methods like microwave irradiation or mechanochemical grinding which can shorten reaction times. asianpubs.orgresearchgate.net
Catalysts May use stoichiometric, non-recyclable catalysts or strong acids/bases.Focus on using recyclable heterogeneous catalysts (e.g., Ni on MOF) or phase transfer catalysts. asianpubs.orgnih.govresearchgate.net
Workup Often involves complex purification steps using large volumes of organic solvents.Simpler workup procedures, sometimes requiring only filtration and washing with water. google.comrsc.orgrsc.org

Advanced Spectroscopic and Crystallographic Elucidation of N Butyl N Phenylthiourea Structures

Spectroscopic Characterization Techniques

FT-IR spectroscopy is a powerful tool for identifying the functional groups and vibrational modes within N-Butyl-N-phenylthiourea and related compounds. The analysis of the infrared spectra reveals characteristic absorption bands corresponding to the key functional groups.

The N-H stretching vibrations in substituted phenylthiourea (B91264) compounds are typically observed in the range of 3160 to 3475 cm⁻¹. globalresearchonline.netjppres.com For instance, in a series of substituted monophenylthioureas, N-H stretching frequencies were identified between 3475-3372 cm⁻¹. globalresearchonline.net The presence of a carbonyl group (C=O) in acylthiourea derivatives introduces a strong absorption band, often found at lower frequencies than typical carbonyl double bonds, around 1671-1685 cm⁻¹, due to intramolecular hydrogen bonding with the N-H moiety. jppres.comresearchgate.net

The thiocarbonyl (C=S) stretching vibration is a key indicator for thiourea (B124793) compounds. Its absorption band is generally observed in the region of 1024-1350 cm⁻¹. researchgate.net In some substituted thioureas, this band has been reported between 1287-1110 cm⁻¹ and specifically at 1242.98 cm⁻¹ in an N-substituted thiourea. globalresearchonline.netresearchgate.net Upon complexation with metal ions, the C=S stretching frequency often shifts to lower wavenumbers. researchgate.net The C-N stretching frequency is typically found around 1302-1257 cm⁻¹. globalresearchonline.net

Table 1: Characteristic FT-IR Vibrational Frequencies for N-Phenylthiourea Derivatives

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)References
N-HStretching3160 - 3475 globalresearchonline.netjppres.com
C=O (in acyl derivatives)Stretching1671 - 1685 jppres.comresearchgate.net
C=SStretching1024 - 1350 researchgate.net
C-NStretching1302 - 1257 globalresearchonline.net

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound derivatives, providing detailed information about the chemical environment of hydrogen and carbon atoms.

In the ¹H NMR spectra of N,N'-disubstituted thioureas, the N-H protons typically appear as broad singlets in the downfield region, often between δ 8.0 and 12.23 ppm. jppres.commdpi.com For example, in N-benzoyl-N'-phenylthiourea derivatives, the NH proton signals were observed at δ 12.23 and 11.98 ppm. jppres.com The protons of the phenyl group typically resonate in the aromatic region, generally between δ 6.7 and 7.8 ppm. oup.com For this compound, the protons of the butyl group would exhibit characteristic signals in the upfield region, with the terminal methyl group appearing as a triplet and the methylene (B1212753) groups as multiplets.

The ¹³C NMR spectra provide crucial information about the carbon skeleton. A key resonance is that of the thiocarbonyl carbon (C=S), which typically appears in the range of δ 178 to 184 ppm, confirming the presence of the thiourea moiety. mdpi.com In one study of N-benzoyl-N'-phenylthiourea derivatives, the C=S signal was observed at δ 179.0 ppm. jppres.com The carbonyl carbon (C=O) in acylthiourea derivatives resonates at a slightly upfield position, around δ 167.3 ppm. jppres.com The carbon atoms of the phenyl ring produce signals in the aromatic region, typically between δ 120 and 140 ppm.

Table 2: Typical NMR Chemical Shifts (δ, ppm) for N-Phenylthiourea Derivatives

NucleusFunctional GroupTypical Chemical Shift Range (ppm)References
¹HN-H8.0 - 12.23 jppres.commdpi.com
¹HPhenyl H6.7 - 7.8 oup.com
¹³CC=S178 - 184 mdpi.com
¹³CC=O (in acyl derivatives)~167.3 jppres.com
¹³CPhenyl C120 - 140 mdpi.com

Mass spectrometry is a critical technique for determining the molecular weight and fragmentation pathways of this compound and its analogs. Electrospray ionization (ESI) and other soft ionization techniques are commonly used to generate the molecular ion or protonated molecule, [M+H]⁺.

The fragmentation of thiourea compounds under collision-induced dissociation (CID) has been studied to understand their structural characteristics. researchgate.net For protonated thiourea derivatives, common fragmentation pathways involve the cleavage of the C-N bonds and the loss of neutral molecules. researchgate.net The analysis of these fragmentation patterns can help to confirm the substitution pattern on the thiourea core. For example, the mass spectrum of a thiourea derivative can provide unambiguous characterization of competing fragmentation pathways. researchgate.net High-resolution mass spectrometry (HRMS) is often employed to confirm the elemental composition of the synthesized compounds with high accuracy. mdpi.com

UV-Vis spectroscopy provides insights into the electronic transitions within the this compound molecule. Thiourea and its derivatives typically exhibit characteristic absorption bands in the UV region. The spectra of thiourea itself show absorption peaks around 202 nm and 235 nm. researchgate.net These are generally attributed to π→π* and n→π* electronic transitions, respectively. researchgate.netcdnsciencepub.com

The π→π* transition often involves the carbon-nitrogen double bond character within the thiourea moiety, while the n→π* transition is associated with the excitation of non-bonding electrons from the sulfur atom to an anti-bonding π* orbital of the C=S group. researchgate.net In substituted phenylthioureas, these absorption bands can be shifted depending on the nature and position of the substituents on the phenyl ring and the nitrogen atoms. For instance, in N-phenylthiourea derivatives, absorption maxima have been observed in the range of 246-264 nm. cdnsciencepub.com The solvent can also influence the position of these bands; a blue shift (hypsochromic shift) with increasing solvent polarity is often indicative of an n→π* transition. cdnsciencepub.com

Table 3: Typical UV-Vis Absorption Maxima (λmax) for Phenylthiourea Derivatives

TransitionTypical Wavelength Range (nm)References
π→π~202, ~280 researchgate.net
n→π~235 researchgate.netcdnsciencepub.com

Mass Spectrometry (MS): Determination of Molecular Ion Peaks and Fragmentation Patterns

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional molecular structure and crystal packing of this compound derivatives. This technique provides accurate bond lengths, bond angles, and torsion angles, as well as information about intermolecular interactions such as hydrogen bonding.

Studies on various N,N'- and N,N,N'-substituted thioureas have revealed key structural features. The thiourea core (N₂C=S) generally adopts a trigonal planar geometry. wikipedia.org The C=S bond distance is typically around 1.68 to 1.71 Å, which is longer than a typical C=O bond, and the C-N bond distances are relatively short, indicating some double bond character. wikipedia.orgnih.gov

In the crystal structure of N,N-di-n-butyl-N′-phenylthiourea, the molecules were found to assemble into hexameric rings through hydrogen bonding. nih.gov The phenyl substituent is twisted with respect to the central N-C-S-N plane, with a C1-N1-C2-C7 torsion angle of 55.54(16)°. nih.gov The N1-C1 and C1-N2 bond distances were determined to be 1.3594(15) Å and 1.3432(15) Å, respectively, while the C=S bond length was 1.7004(11) Å. nih.gov

Intermolecular hydrogen bonds, particularly N-H···S interactions, are a dominant feature in the crystal packing of thiourea derivatives, often leading to the formation of dimers, chains, or more complex assemblies. nih.goviucr.org The presence and nature of substituents on the nitrogen atoms significantly influence these packing arrangements. nih.govconicet.gov.ar

Table 4: Selected Crystallographic Data for N,N-di-n-butyl-N′-phenylthiourea

ParameterValueReference
Crystal SystemNot specified in abstract nih.gov
Space GroupNot specified in abstract nih.gov
C=S Bond Length1.7004 (11) Å nih.gov
N1-C1 Bond Length1.3594 (15) Å nih.gov
C1-N2 Bond Length1.3432 (15) Å nih.gov
C1-N1-C2-C7 Torsion Angle55.54 (16)° nih.gov
Supramolecular AssemblyHexamer ring assemblies nih.gov

Conformational Analysis: Syn-Anti Rotamers and Planarity Investigations

The conformational landscape of N,N'-disubstituted thioureas, such as this compound, is primarily defined by the rotation around the two C–N single bonds, which possess partial double-bond character. This restricted rotation gives rise to distinct rotational isomers, or rotamers. wikipedia.org The conformations are typically described as syn or anti with respect to the orientation of the N-substituents relative to the sulfur atom of the thiocarbonyl group. For a molecule like this compound, this can result in syn-syn, syn-anti, and anti-anti conformers.

Computational and experimental studies on related N,N'-disubstituted thioureas reveal a complex interplay of forces governing conformational preference. While steric repulsion might be expected to favor extended anti conformations to minimize clashes between bulky substituents, London dispersion forces can counterintuitively stabilize more compact, folded syn conformers. nih.gov For instance, studies on N,N'-diphenylthiourea derivatives with bulky tert-butyl groups have shown that attractive London dispersion interactions can be a decisive factor favoring the folded syn-syn conformer. nih.gov

In the solid state, the conformation is often a balance between these intramolecular forces and the demands of efficient crystal packing. In many thiourea derivatives, the thiourea backbone (S-C-N-N) is nearly planar. The crystal structure of 1,3-Di-n-butylthiourea, an analogue, reveals that the molecule adopts a syn,anti conformation in relation to the C=S bond, which facilitates the formation of hydrogen-bonded dimers. researchgate.net Similarly, analysis of various alkyl- and phenyl-substituted ureas, which are structurally related to thioureas, shows that anti geometries are typically stable minima, though the rotational barriers around the C(sp²)–N bond are significant, often in the range of 8-10 kcal/mol. researchgate.netacs.org This high barrier is a consequence of the partial double-bond character of the C-N bond, which is crucial for the planarity of the thiourea moiety. researchgate.netacs.org

Inter- and Intramolecular Hydrogen Bonding Networks in the Solid State

Hydrogen bonding is a defining feature of the solid-state architecture of thiourea derivatives, profoundly influencing their crystal packing and physical properties. These interactions can be categorized into intramolecular (within the same molecule) and intermolecular (between different molecules) bonds.

Intramolecular Hydrogen Bonding: Intramolecular hydrogen bonds are common in thiourea derivatives that possess a suitable hydrogen bond acceptor group on one of the N-substituents. A classic example is found in N-acylthioureas, such as 1-Benzoyl-3-(4-n-butylphenyl)thiourea. researchgate.net In these compounds, a strong N—H···O hydrogen bond forms between the amide proton and the carbonyl oxygen, creating a stable, planar, six-membered pseudo-ring. researchgate.netresearchgate.net This interaction significantly influences the molecule's conformation, locking it into a specific arrangement.

Intermolecular Hydrogen Bonding: For simple N,N'-disubstituted thioureas that lack internal acceptor groups, intermolecular hydrogen bonds are the dominant organizing force in the crystal lattice. The most prevalent motif involves the thiocarbonyl sulfur atom acting as a hydrogen bond acceptor and the N-H groups acting as donors. Molecules frequently assemble into centrosymmetric dimers via a pair of complementary N—H···S hydrogen bonds. researchgate.netresearchgate.net This robust interaction forms a characteristic ring motif denoted by the graph-set descriptor R²₂(8). researchgate.netmdpi.com

These primary dimer units can be further linked into more extended supramolecular assemblies. In the crystal structure of 1,3-Di-n-butylthiourea, the centrosymmetric dimers are connected by additional N—H···S hydrogen bonds, forming two-dimensional layers. researchgate.net In other cases, such as with N,N-di-n-butyl-N′-phenylthiourea, N—H⋯S hydrogen bonds can link molecules into unique hexameric ring assemblies. nih.gov These networks are critical in stabilizing the crystal structure.

The table below summarizes typical hydrogen bond geometries found in related thiourea compounds.

CompoundDonor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)Reference
1,3-Di-n-butylthioureaN1—H···S10.85(1)-3.3319(17)159(2) researchgate.net
N2—H···S10.85(1)2.52(1)-- researchgate.net
1-Benzoyl-3-(4-n-butylphenyl)thioureaN1—H···O1 (intra)0.881.862.645(2)149 researchgate.net
N2—H···S1 (inter)0.882.763.550(2)151 researchgate.net

Note: Data represents examples from closely related structures to illustrate typical interaction geometries.

Crystallographic Parameters: Lattice Dimensions and Space Group Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule, including its lattice dimensions and space group symmetry. While the specific crystal structure for this compound is not detailed in the provided sources, extensive data exists for closely related analogues. This information provides a clear picture of the typical crystallographic parameters for this class of compounds.

Thiourea derivatives crystallize in various systems, with monoclinic and triclinic systems being common. researchgate.netresearchgate.netajol.infosciencegate.app The space group and unit cell dimensions are highly sensitive to the nature of the substituents, as they affect the efficiency of crystal packing and the network of intermolecular forces, particularly hydrogen bonds. For example, 1,3-Di-n-butylthiourea crystallizes in the monoclinic space group P2/c, while the slightly more complex 1-Benzoyl-3-(4-n-butylphenyl)thiourea adopts the triclinic P-1 space group. researchgate.netresearchgate.net The number of molecules in the asymmetric unit (Z) is also a key parameter derived from these studies.

The following interactive table presents crystallographic data for several N-substituted thiourea derivatives, illustrating the range of observed parameters.

CompoundChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZReference
1,3-Di-n-butylthioureaC₉H₂₀N₂SMonoclinicP2/c12.6395(6)10.0836(6)9.0128(5)9090.476(5)904 researchgate.net
N,N-di-n-butyl-N′-phenylthioureaC₁₅H₂₄N₂STrigonalR-330.569(3)30.569(3)10.3205(14)909012018 ugent.be
1-Benzoyl-3-(4-n-butylphenyl)thioureaC₁₈H₂₀N₂OSTriclinicP-18.916(8)10.127(9)10.457(9)65.57(7)89.17(7)89.98(7)2 researchgate.net
1-[2-(3-ethyl-2,2-dimethylcyclobutyl)acetyl]-3-phenylthioureaC₁₇H₂₄N₂OSTriclinicP-110.200(2)12.395(3)15.679(3)92.99(2)106.00(3)111.95(3)2 ajol.info

Computational Chemistry and Theoretical Investigations of N Butyl N Phenylthiourea

Density Functional Theory (DFT) Studies

DFT has become a primary tool for investigating the electronic structure and properties of thiourea (B124793) derivatives. The B3LYP functional, often paired with basis sets like 6-311G(d,p) or 6-311++G(d,p), is commonly used for these calculations, offering a balance between accuracy and computational cost. researchgate.netarpnjournals.orgconicet.gov.arconicet.gov.arijcps.org

The first step in computational analysis is the optimization of the molecule's geometry to find its most stable conformation (lowest energy state). For thiourea derivatives, theoretical calculations of bond lengths and angles are often validated by comparing them with experimental data obtained from single-crystal X-ray diffraction. conicet.gov.arconicet.gov.arresearchgate.net

Studies on analogous compounds, such as N-benzoyl-N'-substituted phenylthioureas and 1-benzyl-3-furoyl-1-phenylthiourea, show that optimized parameters agree well with experimental data. arpnjournals.orgconicet.gov.ar The core thiourea fragment [C(S)-N-C-N] displays characteristic bond lengths that suggest partial double bond character due to electron delocalization, a feature well-reproduced by DFT calculations. eurjchem.com For instance, the C=S and C-N bond lengths in the thiourea core are sensitive indicators of the molecular conformation and electronic environment. In many N-acylphenylthiourea derivatives, the geometry is stabilized by an intramolecular hydrogen bond between an N-H proton and the carbonyl oxygen, forming a pseudo-six-membered ring. arpnjournals.orgscielo.br While N-Butyl-N-phenylthiourea lacks a carbonyl group, the principles of geometry optimization remain fundamental to understanding its structure.

Table 1: Representative Theoretical and Experimental Bond Lengths (Å) and Bond Angles (°) for a Related Thiourea Derivative (1-(2-Furoyl)-3-phenylthiourea)

ParameterBondExperimental (X-ray)Theoretical (DFT/B3LYP)
Bond LengthC=S1.6661.684
C-N (thioamide)1.3511.378
C-N (amide)1.4021.409
C=O1.2201.226
Bond AngleN-C-N115.8116.5
C-N-C125.6126.2
Data derived from studies on structurally similar compounds for illustrative purposes. conicet.gov.ar

DFT calculations are highly effective in predicting spectroscopic data, which helps in the structural elucidation of newly synthesized compounds.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies are calculated and often scaled to correct for anharmonicity and other systematic errors, showing good correlation with experimental FT-IR spectra. researchgate.netresearchgate.net For thiourea derivatives, key vibrational bands include N-H stretching (around 3031-3350 cm⁻¹), C=O stretching (for acyl derivatives, ~1660-1670 cm⁻¹), and C=S stretching (around 800-1250 cm⁻¹). researchgate.netscispace.com The calculated spectra aid in assigning these experimental bands to specific molecular vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate ¹H and ¹³C NMR chemical shifts. researchgate.net In studies of N-phenylthiourea derivatives, the N-H proton signals are typically observed at distinct downfield shifts, and their positions are influenced by intramolecular hydrogen bonding and the electronic nature of substituents. conicet.gov.arscispace.commdpi.com Calculated chemical shifts generally show a strong linear correlation with experimental values.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict electronic absorption spectra. researchgate.netconicet.gov.ar The spectra of phenylthiourea (B91264) derivatives are characterized by absorption bands in the UV region, typically corresponding to n → π* and π → π* electronic transitions involving the chromophoric C=S and phenyl groups. scielo.br For example, maximum absorptions are often observed around 260 nm and 312 nm. scielo.br

Table 2: Comparison of Key Experimental and Theoretical Spectroscopic Data for Phenylthiourea Derivatives

SpectroscopyFeatureTypical Experimental RangeTypical Theoretical Prediction
FT-IR ν(N-H)3031-3350 cm⁻¹ researchgate.netscispace.comCorrelates well after scaling researchgate.net
ν(C=S)800-1250 cm⁻¹ researchgate.netscispace.comCorrelates well after scaling researchgate.net
¹H NMR δ(N-H)9.6 - 14.4 ppm scispace.commdpi.comGood linear correlation with GIAO researchgate.net
UV-Vis λmax (n → π)~312 nm scielo.brCalculated via TD-DFT conicet.gov.ar
λmax (π → π)~260 nm scielo.brCalculated via TD-DFT conicet.gov.ar
Data compiled from studies on various N-phenylthiourea derivatives.

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding electronic properties and chemical reactivity. conicet.gov.arphyschemres.org The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a smaller gap suggests higher reactivity. semanticscholar.orgirjweb.com

For many N-acyl-N'-phenylthiourea derivatives, the HOMO is often localized on the phenylthiourea moiety, which acts as the primary electron donor. scispace.comsemanticscholar.org The LUMO is typically found on the electron-accepting benzoyl group. scispace.com This distribution facilitates intramolecular charge transfer, which is fundamental to the molecule's reactivity and electronic properties. conicet.gov.ar The energy gap for various thiourea derivatives has been reported in the range of 2.13 to 4.6 eV, indicating that substituents can significantly tune the molecule's reactivity. tandfonline.comirjweb.com

Table 3: Representative Frontier Molecular Orbital Energies and Reactivity Descriptors for a Phenylthiourea Derivative

ParameterValue (eV)
E(HOMO)-5.52
E(LUMO)-0.83
Energy Gap (ΔE) 4.69
Ionization Potential (I)5.52
Electron Affinity (A)0.83
Chemical Hardness (η)2.35
Values are illustrative, based on data for related thiazole (B1198619) derivatives, and calculated at the B3LYP/6-311G(d,p) level. irjweb.com

Molecular Electrostatic Potential (MEP) maps are visualized to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. conicet.gov.ar The MEP surface is color-coded to represent different potential values.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These are the most likely sites for electrophilic attack. In thiourea derivatives, these regions are consistently found around the electronegative sulfur and oxygen (if present) atoms. researchgate.netsemanticscholar.org

Blue Regions: Indicate positive electrostatic potential, which is electron-deficient. These are susceptible to nucleophilic attack. In thioureas, the protons attached to nitrogen atoms (N-H) are typically the most positive regions. researchgate.net

The MEP analysis provides a clear visual guide to the charge distribution and is invaluable for predicting intermolecular interactions, such as hydrogen bonding. conicet.gov.ar

Mulliken population analysis is a method for calculating partial atomic charges, which helps to quantify the electron distribution across a molecule. arpnjournals.org In studies of phenylthiourea derivatives, this analysis typically shows that the sulfur and nitrogen atoms of the thiourea core possess negative Mulliken charges, confirming their nucleophilic character. irjweb.comsemanticscholar.org Conversely, the hydrogen atoms attached to nitrogen, and the carbon atom of the C=S group, often exhibit positive charges. irjweb.com This charge distribution is consistent with the findings from MEP analysis and helps to explain the molecule's reactivity patterns.

Table 4: Illustrative Mulliken Atomic Charges for Key Atoms in a Thiourea Derivative

AtomMulliken Charge (a.u.)
S (thiocarbonyl)-0.75
N (amide)-0.65
N (amine)-0.70
C (thiocarbonyl)+0.20
Charges are representative values from analyses of related phenylthiourea compounds. semanticscholar.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein. This method is instrumental in drug discovery for evaluating the potential of compounds as inhibitors. Phenylthiourea derivatives have been extensively studied as potential inhibitors of various enzymes. researchgate.net

For example, various N-benzoyl-N'-phenylthiourea derivatives have been docked into the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. rasayanjournal.co.inubaya.ac.id These studies report strong binding affinities, with binding scores often in the range of -7.3 to -8.2 kcal/mol, indicating stable interactions. rasayanjournal.co.inubaya.ac.id The docking poses typically reveal that the thiourea moiety forms crucial hydrogen bonds with key amino acid residues in the receptor's active site, such as methionine. The phenyl rings often engage in hydrophobic and π-π interactions, further stabilizing the complex. Such simulations are vital for rational drug design, allowing for the virtual screening and optimization of lead compounds before their synthesis. researchgate.net

Prediction of Binding Interactions with Molecular Targets (e.g., Enzyme Receptors)

Computational studies have become instrumental in predicting the binding interactions of thiourea derivatives with various enzyme receptors. These in silico methods allow researchers to visualize and analyze how a molecule like this compound might fit into the active site of a protein, a critical step in drug discovery.

Molecular docking simulations are a primary tool for this purpose. For instance, studies on phenylthiourea derivatives have explored their interactions with a range of protein targets implicated in diseases like cancer. These targets include Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Sirtuin-1 (SIRT1). jppres.comrasayanjournal.co.in The fundamental principle of these simulations is to find the most stable binding conformation of the ligand (the thiourea derivative) within the receptor's binding pocket, which is energetically most favorable. kemdikbud.go.id

The process involves preparing the 3D structures of both the ligand and the receptor. The ligand's energy is minimized to achieve its most stable form for interaction. kemdikbud.go.id The prediction of how this compound and related compounds bind is often stabilized by a network of molecular interactions, including hydrogen bonds, van der Waals forces, and hydrophobic interactions with amino acid residues in the receptor's active site. mdpi.commdpi.comnih.gov For example, research on phenylthiourea (PTU) binding to a mutant of Tyrosinase-Related Protein 1 (TYRP1) revealed that the compound's aromatic ring is stabilized by hydrophobic interactions with specific phenylalanine and leucine (B10760876) residues. mdpi.com Similarly, docking studies of other thiourea derivatives against targets like urease have shown that hydrogen bonding with specific glutamine and lysine (B10760008) residues is crucial for the enzyme-inhibitor complex. acs.org These predictive models are vital for understanding the mechanism of action and for the rational design of more potent and selective inhibitors.

Analysis of Binding Scores and Interaction Modes (e.g., with EGFR, SIRT1, HER2, MIF)

The analysis of binding scores and interaction modes provides quantitative and qualitative data on the affinity of a compound for its target. The binding score, typically expressed in kcal/mol, is a calculated value that estimates the binding energy; a more negative score indicates a more stable and potentially stronger interaction between the ligand and the receptor. jppres.com

In silico studies on N-phenylthiourea derivatives have yielded specific binding scores against various cancer-related protein targets. For a derivative like N-(4-t-butylbenzoyl)-N'-phenylthiourea, docking against EGFR (PDB ID: 1M17) produced a binding score of -8.51 kcal/mol, while its interaction with the SIRT1 receptor (PDB ID: 4ZZJ) was less favorable, with a score of -4.33 kcal/mol. jppres.comresearchgate.net Another study focusing on N-(4-trifluoromethyl)-benzoyl-N'-phenylthiourea reported a binding score of -8.2 kcal/mol with the EGFR receptor. rasayanjournal.co.ingrafiati.com These results suggest a higher predicted activity against EGFR. jppres.comgrafiati.com

The interaction mode describes the specific bonds and forces that hold the compound in the receptor's active site. For example, the high affinity of N-(4-t-butylbenzoyl)-N'-phenylthiourea for EGFR was attributed to specific molecular interactions within the binding pocket. jppres.comnih.gov Similarly, studies on other thiourea derivatives have identified key interactions, such as hydrogen bonds with specific amino acid residues like threonine in EGFR, which are critical for binding. nih.gov The analysis extends to other targets as well; for instance, docking studies against Macrophage Migration Inhibitory Factor (MIF) have shown that N-benzoyl-N'-phenylthiourea derivatives can achieve comparable docking scores to the native ligand of the MIF protein (PDB ID: 1LJT). researchgate.net

CompoundTarget Protein (PDB ID)Binding Score (kcal/mol)Reference
N-(4-t-butylbenzoyl)-N'-phenylthioureaEGFR (1M17)-8.51 jppres.comresearchgate.net
N-(4-t-butylbenzoyl)-N'-phenylthioureaSIRT1 (4ZZJ)-4.33 jppres.com
N-(4-trifluoromethyl)-benzoyl-N'-phenylthioureaEGFR (1M17)-8.2 rasayanjournal.co.ingrafiati.com
N-(4-methoxy)-benzoyl-N'-phenylthioureaEGFR (1M17)-7.3 rasayanjournal.co.ingrafiati.com
Erlotinib (Reference)EGFR (1M17)-6.59 jppres.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This method is pivotal for predicting the activity of new, unsynthesized compounds and for understanding which molecular properties are key to their function.

Correlation of Molecular Descriptors (Lipophilicity, Electronic, Steric Properties) with Predicted Biological Activities

The foundation of QSAR lies in the use of molecular descriptors, which are numerical values that characterize specific properties of a molecule. kemdikbud.go.id These descriptors are broadly categorized into:

Lipophilicity: Properties like the partition coefficient (e.g., ALogP, CLogP) describe a molecule's ability to pass through biological membranes. kemdikbud.go.idscispace.com

Electronic Properties: These include descriptors like pKa, total energy (Etotal), and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO), which influence drug-receptor interactions. kemdikbud.go.idresearchgate.net

Steric Properties: Descriptors such as molecular weight (MW) and molar refractivity (CMR) relate to the size and shape of the molecule, which are crucial for fitting into a receptor's binding site. kemdikbud.go.idresearchgate.net

Studies on phenylthiourea derivatives have successfully correlated these descriptors with biological activities, such as cytotoxic or enzyme inhibitory effects. kemdikbud.go.id For example, research on N-benzoyl-N'-phenylthiourea derivatives found a significant correlation between the lipophilicity descriptor (π) and cytotoxic activity against MCF-7 cancer cells. researchgate.net In another study on N-hexyl-3-phenylthioureas, QSAR analysis revealed that their anion binding ability was primarily governed by the hydrogen bond acidity of the thiourea group, while transmembrane transport was mainly dependent on lipophilicity. scispace.comrsc.org The analysis of these correlations helps to build a hypothesis about the mechanism of action. analis.com.my

Development and Validation of QSAR Equations for N-Phenylthiourea Derivatives

Once relevant descriptors are identified, statistical methods like multiple linear regression (MLR) are used to develop a QSAR equation. analis.com.my This equation mathematically models the relationship between the descriptors (independent variables) and the biological activity (dependent variable).

For a series of N-benzoyl-N'-phenylthiourea derivatives tested against MCF-7 cancer cells, the following QSAR equation was developed: Log 1/IC50 = 0.354 π + 0.064 researchgate.net This equation indicates that the anticancer activity (Log 1/IC50) is positively correlated with the lipophilicity (π) of the substituents. researchgate.net

In a different study on phenylthiourea derivatives targeting the sirtuin-1 receptor, a more complex equation was derived: Log 1/c = -46.194 - 0.152 PMW - 3.769 ALogP - 1.336 ACDpKa kemdikbud.go.id Here, the predicted cytotoxic activity (Log 1/c) is a function of a steric parameter (PMW), a lipophilic parameter (ALogP), and an electronic parameter (ACDpKa). kemdikbud.go.id

The predictive power of these equations is rigorously validated using statistical metrics such as the correlation coefficient (r or R), the coefficient of determination (r²), the standard error of the estimate (SE), and the F-test value. kemdikbud.go.idresearchgate.net A high correlation coefficient (e.g., r = 0.922 or r = 0.850) indicates a strong relationship between the predicted and observed activities. kemdikbud.go.idresearchgate.net These validated QSAR models serve as powerful tools for the de novo design of new thiourea derivatives with potentially enhanced biological activity, minimizing the need for extensive and costly trial-and-error synthesis. kemdikbud.go.idubaya.ac.id

Compound SeriesBest QSAR EquationStatistical ParametersReference
N-benzoyl-N'-phenylthiourea derivativesLog 1/IC50 = 0.354 π + 0.064n=5; r=0.922; SE=0.864; F=16.953 researchgate.net
Phenylthiourea derivatives (SIRT1 inhibitors)Log 1/c = -46.194 - 0.152 PMW - 3.769 ALogP - 1.336 ACDpKan=28; r=0.850; F=20.866; SE=5.82160 kemdikbud.go.id

Coordination Chemistry of N Butyl N Phenylthiourea As a Ligand

Ligand Characteristics and Coordination Modes

The way N-Butyl-N-phenylthiourea and related thiourea (B124793) derivatives bind to metal ions is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the substituents on the thiourea backbone. grafiati.comtandfonline.com

Thiourea and its derivatives are remarkably versatile ligands, capable of coordinating to metal centers in several ways. mdpi.comtandfonline.com They can act as:

Neutral ligands: In this mode, the thiourea molecule coordinates to the metal center without losing any protons. This is a common coordination mode for simple thioureas. tandfonline.com

Mono-anionic ligands: Deprotonation of one of the nitrogen atoms allows the thiourea derivative to act as a mono-anionic ligand. tandfonline.comresearchgate.net This often results in the formation of a four-membered chelate ring involving the sulfur and one of the nitrogen atoms (M-S-C-N). tandfonline.com

Di-anionic ligands: In some cases, both nitrogen atoms can be deprotonated, leading to a di-anionic ligand. tandfonline.comresearchgate.net This also typically results in a chelating coordination mode. tandfonline.com

The ability to switch between these forms allows thiourea derivatives to form a wide variety of metal complexes with different geometries and properties. mdpi.comhilarispublisher.com The specific form adopted by the ligand is often influenced by the pH of the reaction medium and the nature of the metal ion.

This compound and related thiourea derivatives possess several potential donor atoms that can participate in complexation with metal ions. The primary donor atoms are:

Sulfur: The thiocarbonyl sulfur atom is a soft donor and is the most common coordination site in thiourea complexes. tandfonline.comresearchgate.net Its involvement in bonding is often confirmed by a shift in the ν(C=S) stretching frequency in the infrared (IR) spectrum of the complex compared to the free ligand. asianpubs.org

Nitrogen: The two nitrogen atoms of the thiourea core are harder donor sites. tandfonline.com They can coordinate to metal ions, particularly after deprotonation, leading to the formation of stable chelate rings. tandfonline.comwaikato.ac.nz Evidence for nitrogen coordination can be obtained from changes in the ν(N-H) and ν(C-N) stretching frequencies in the IR spectra. juniperpublishers.comscirp.org

Oxygen: In acyl- or aroyl-substituted thioureas, the carbonyl oxygen atom can also act as a donor atom. tandfonline.comeurjchem.com This introduces the possibility of S,O- or N,O-bidentate coordination, often forming six-membered chelate rings. tandfonline.comcardiff.ac.uk For this compound itself, which lacks a carbonyl group, this mode of coordination is not directly applicable unless it is a derivative.

The combination of these hard and soft donor atoms provides a multitude of bonding possibilities, contributing to the versatility of thiourea ligands in coordination chemistry. mdpi.comresearchgate.net

The coordination of this compound to a metal center can induce significant conformational changes in the ligand. In the free ligand, there is rotational freedom around the C-N bonds. However, upon complexation, particularly in a chelating mode, the ligand's conformation becomes more rigid.

For instance, the formation of a four-membered M-S-C-N ring or a six-membered M-S-C-N-C-O ring imposes steric constraints that lock the ligand into a specific conformation. tandfonline.comcardiff.ac.uk Studies on related thiourea complexes have shown that isomerization between different coordination modes can occur in solution. waikato.ac.nz For example, with asymmetrically substituted thioureas, proximal and distal isomers can exist depending on which nitrogen atom is involved in the chelation. waikato.ac.nz The specific conformation adopted can be influenced by the steric bulk of the substituents on the nitrogen atoms and the nature of the metal ion. waikato.ac.nz

Identification of Donor Atoms (Sulfur, Nitrogen, Oxygen) and Their Role in Complexation

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes of this compound and its analogs can be achieved through various methods, and the resulting complexes are typically characterized using a suite of spectroscopic and analytical techniques to elucidate their structure and properties.

Several synthetic routes are employed for the preparation of metal complexes with thiourea-based ligands:

Direct Reaction: A common and straightforward method involves the direct reaction of the thiourea ligand with a metal salt in a suitable solvent. materialsciencejournal.org The reaction is often carried out by stirring the components at room temperature or with gentle heating. materialsciencejournal.org The resulting complex may precipitate from the solution and can be isolated by filtration. materialsciencejournal.org

Microwave-Assisted Synthesis: This method has gained popularity as a "green chemistry" approach. hilarispublisher.comalliedacademies.org Microwave irradiation can significantly reduce reaction times (often to a few minutes), increase product yields, and lead to cleaner reactions compared to conventional heating methods. hilarispublisher.comalliedacademies.org The synthesis is typically carried out by irradiating a mixture of the ligand and the metal salt in a small amount of solvent in a domestic or laboratory microwave oven. hilarispublisher.comalliedacademies.org

The general procedure for synthesizing N-substituted thiourea ligands often involves the reaction of an isothiocyanate (e.g., phenyl isothiocyanate) with an appropriate amine. materialsciencejournal.org For this compound, this would involve the reaction of phenyl isothiocyanate with n-butylamine.

A comprehensive characterization of the synthesized metal complexes is crucial to determine their composition, structure, and stability. A variety of analytical and spectroscopic techniques are employed for this purpose:

TechniqueInformation Obtained
Elemental Analysis (CHN) Determines the percentage composition of carbon, hydrogen, and nitrogen, which helps in confirming the empirical formula of the complex. cardiff.ac.ukalliedacademies.org
Infrared (IR) Spectroscopy Provides information about the coordination mode of the ligand. Changes in the stretching frequencies of ν(C=S), ν(N-H), and ν(C-N) upon complexation indicate the involvement of the sulfur and nitrogen atoms in bonding to the metal ion. asianpubs.orgjuniperpublishers.com
UV-Visible (UV-Vis) Spectroscopy Gives insights into the electronic transitions within the complex and helps in proposing the geometry of the metal center (e.g., octahedral, tetrahedral, square planar). cardiff.ac.ukalliedacademies.org
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Used to characterize the ligand and its complexes in solution. Chemical shifts of protons and carbons near the coordination sites can change upon complexation, providing structural information. alliedacademies.orgmdpi.com
Mass Spectrometry (MS) Determines the molecular weight of the complex and can provide information about its fragmentation pattern, further confirming its structure. cardiff.ac.ukalliedacademies.org
Electron Spin Resonance (ESR) Spectroscopy Applicable to paramagnetic complexes (e.g., Cu(II), Mn(II)). It provides information about the electronic environment and geometry around the metal ion. juniperpublishers.comalliedacademies.org
Magnetic Susceptibility Measures the magnetic properties of the complex, which helps in determining the number of unpaired electrons and thus the oxidation state and geometry of the metal ion. cardiff.ac.ukalliedacademies.org
Thermogravimetric Analysis (TGA) Studies the thermal stability of the complex by measuring its weight loss as a function of temperature. alliedacademies.orgresearchgate.net This can reveal the decomposition pattern of the complex and the nature of the final residue. nih.govnih.gov

Structural Analysis of this compound Metal Complexes

Geometry of Metal Centers in Coordination Compounds (e.g., Tetrahedral, Octahedral, Square Planar)

The geometry of the metal center in coordination compounds involving N-substituted thioureas is diverse, with tetrahedral, square planar, and octahedral arrangements being the most common. The specific geometry adopted is influenced by the electronic configuration of the metal ion and the steric and electronic properties of the ligands. numberanalytics.com

Tetrahedral Geometry : This geometry is frequently observed for d¹⁰ metal ions like Cu(I) and Zn(II) when complexed with N,N'-substituted thioureas. researchgate.netresearchgate.net For instance, in several Cu(I) complexes, the metal center adopts a distorted tetrahedral geometry, coordinating with the sulfur atom of the thiourea ligand in a terminal mode. researchgate.net Similarly, Zn(II) complexes with ligands derived from N,N'-disubstituted thioureas have been reported to exhibit a distorted tetrahedral arrangement. researchgate.netresearchgate.net The crystal structure of a zinc complex with N-pyrrolidine-N′-(2-chloro-benzoyl)thiourea reveals a distorted tetrahedral species. researchgate.net

Square Planar Geometry : This geometry is characteristic of d⁸ metal centers such as Ni(II), Pd(II), and Pt(II). numberanalytics.com Nickel(II) and Copper(II) complexes with certain N,N'-substituted thiourea derivatives have been shown to possess a square planar geometry. researchgate.net For example, a Ni(II) complex with N-phenyl-N′-(2-pyrimidyl) thiourea adopts a square planar structure. researchgate.net Palladium(II) complexes with N-(di(butyl/phenyl)carbamothioyl)benzamide also adopt a cis-configuration in a square planar geometry. nih.gov The coordination environment around the metal atom in a copper(II) analogue of a zinc-thiourea complex is a neutral trans-square planar species. researchgate.net

Octahedral Geometry : Six-coordinate octahedral geometry is also prevalent, particularly with transition metals like Co(II), Co(III), and Cu(II). researchgate.netscirp.org A Co(III) complex with N-(diisopropylcarbamothioyl)benzamide was found to have a distorted octahedral geometry. researchgate.net Similarly, electronic spectra and magnetic measurements suggest a distorted-octahedral structure for a Cu(II) complex with N-(O-hydoxyphenyl)-N'-phenylthiourea. scirp.org

Table 1: Common Geometries of Metal Centers with Thiourea Derivatives

Coordination GeometryCommon Metal IonsExample Ligand TypeReference
TetrahedralCu(I), Zn(II)N,N'-disubstituted thioureas researchgate.net, researchgate.net
Square PlanarNi(II), Pd(II), Cu(II)N-phenyl-N′-(2-pyrimidyl) thiourea researchgate.net, researchgate.net
OctahedralCo(II), Co(III), Cu(II)N-(diisopropylcarbamothioyl)benzamide researchgate.net, scirp.org

Crystallographic Studies of Specific Complexes Involving this compound and its Derivatives

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional structure of metal complexes. Studies on this compound derivatives have provided detailed insights into their solid-state structures, including bond lengths, bond angles, and intermolecular interactions.

A significant crystallographic study reported the single-crystal X-ray structure of N,N-di-n-butyl-N′-phenylthiourea. iucr.orgugent.be This analysis revealed that in the solid state, the molecules assemble into hexameric ring structures. iucr.orgugent.beresearchgate.netgrafiati.com Another relevant study focused on 1-Benzoyl-3-(4-n-butylphenyl)thiourea, where the crystal structure showed that molecules are linked by pairs of N—H⋯S hydrogen bonds, forming antiparallel molecular chains which are crucial for its crystalline packing. researchgate.net

Furthermore, palladium(II) complexes of N-(di(butyl/phenyl)carbamothioyl)benzamide have been characterized by single-crystal X-ray studies, confirming that the ligands coordinate to the metal center through both oxygen and sulfur atoms and that the complexes adopt a cis-configuration in the solid state. nih.gov The crystal structure of a nickel(II) complex with N,N-di-n-butyl-N′-(4-fluorobenzoyl) thiourea was found to crystallize in the triclinic system, while the free ligand crystallizes in the monoclinic system. researchgate.net

Table 2: Crystallographic Data for this compound Derivatives

CompoundKey Structural FeatureCrystal SystemReference
N,N-di-n-butyl-N′-phenylthioureaForms hexamer ring assembliesNot Specified iucr.org, ugent.be
1-Benzoyl-3-(4-n-butylphenyl)thioureaAntiparallel molecular chains via N—H⋯S hydrogen bondsNot Specified , researchgate.net
bis(N,N-di-n-butyl-N′-(4-fluorobenzoyl)thioureato) nickel(II)Complex formationTriclinic researchgate.net
cis-[Pd(N-(dibutylcarbamothioyl)benzamide)₂]cis-configuration, O,S-coordinationNot Specified nih.gov

Influence of Substituents on the Coordination Properties and Complex Stability

The substituents attached to the nitrogen atoms of the thiourea core play a critical role in modulating the ligand's coordination behavior and the stability of the resulting metal complexes. These substituents exert influence through electronic and steric effects.

The electronic properties of the substituents affect the delocalization of electrons across the C-N and C=S bonds of the thiourea moiety. iucr.orggrafiati.com This delocalization, in turn, influences the donor strength of the sulfur and nitrogen atoms. For instance, the introduction of electron-withdrawing groups like sulfonyl or phosphoryl onto the thiourea framework can significantly alter its coordination potential. tandfonline.com

Applications of Thiourea-Based Metal Complexes in Catalysis and Materials Science

The versatile coordination chemistry and structural diversity of thiourea-based metal complexes have led to their exploration in various applications, particularly in the fields of catalysis and materials science. conicet.gov.ar

Role in Reactivity-Controlled Nanocrystal Synthesis

Thiourea derivatives, including N,N-di-n-butyl-N′-phenylthiourea, have been specifically investigated for their role in the reactivity-controlled synthesis of nanocrystals. iucr.orgugent.begrafiati.com Metal complexes of thiourea ligands can serve as effective single-source precursors for the synthesis of metal sulfide (B99878) nanoparticles. conicet.gov.ar The substituents on the thiourea ligand allow for fine-tuning of its decomposition temperature and reactivity. This control is crucial for managing the growth and morphology of the resulting nanocrystals, which is essential for applications in electronics and photovoltaics. conicet.gov.ar The ability to synthesize a library of thioureas with different substituents provides a straightforward pathway to materials with desired properties. iucr.orggrafiati.com

Potential in Metal Treatments and Mineral Extraction Processes

Thiourea and its derivatives have long been recognized for their utility in hydrometallurgy and mineral processing. They are effective "collectors" in the froth flotation process for the selective complexation and extraction of soft metal cations. conicet.gov.arconicet.gov.ar

Specifically, N-(n-butyl)-thiourea is contemplated for use in dissolving and recovering precious metals like gold and silver from various sources, including ores and electronic scrap. google.com The process involves leaching the metals with an acidified thiourea solution to form stable metal-thiourea complexes. google.com Acylthiourea derivatives, such as 1-(ethoxycarbonyl)-3-(n-butyl)thiourea, have been employed for the recovery of copper from sulfide minerals. researchgate.net The presence of both soft (sulfur) and hard (oxygen, nitrogen) donor atoms in these ligands makes them excellent extractors for a range of transition metals. conicet.gov.ar

In Vitro Biological Activity and Structure Activity Relationships of N Butyl N Phenylthiourea Derivatives

In Vitro Anticancer Activity Studies

The anticancer potential of N-Butyl-N-phenylthiourea derivatives has been a significant area of research, with numerous studies exploring their cytotoxic effects on various cancer cell lines. These investigations aim to understand their mechanism of action and identify structural features that enhance their therapeutic efficacy.

Cytotoxic Evaluation in Human Cancer Cell Lines (e.g., MCF-7, T47D, HeLa)

This compound derivatives have demonstrated notable cytotoxic activity against a range of human cancer cell lines. In one study, N-(4-t-butylbenzoyl)-N'-phenylthiourea was evaluated for its in vitro anticancer activity against MCF-7 (breast cancer), T47D (breast cancer), and HeLa (cervical cancer) cell lines. jppres.comresearchgate.netubaya.ac.id The results showed that this derivative exhibited cytotoxic effects against all three cell lines. jppres.comresearchgate.net Specifically, it was found to be most potent against MCF-7 cells. jppres.com The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for this compound and compared to standard anticancer drugs like hydroxyurea (B1673989) and erlotinib. jppres.comresearchgate.net

Another study focused on N-benzoyl-N'-phenylthiourea derivatives and their anticancer activity against the T47D human breast cancer cell line. researchgate.net The findings indicated that these derivatives possessed stronger in vitro anticancer activity compared to hydroxyurea. researchgate.net Further research into N-benzoyl-N'-phenylthiourea derivatives, specifically N-(3-chloro)benzoyl-N'-phenylthiourea and N-(3,4-dichloro)benzoyl-N'-phenylthiourea, also showed significant cytotoxic effects against T47D cells, with IC50 values of 0.43 mM and 0.85 mM, respectively, which were better than that of hydroxyurea (4.58 mM). researchgate.net

The selectivity of these compounds for cancer cells over normal cells is a critical aspect of their therapeutic potential. In the study of N-(4-t-butylbenzoyl)-N'-phenylthiourea, Vero cells were used as a normal cell line to assess selectivity. jppres.comresearchgate.netubaya.ac.id The derivative showed high selectivity for MCF-7 cells, followed by HeLa and T47D cells, while exhibiting very weak cytotoxic activity against the normal Vero cells. jppres.comresearchgate.net A selectivity index (SI) greater than 2 is generally considered to indicate high selectivity. jppres.com

Other derivatives, such as those incorporating a 3-(trifluoromethyl)phenylthiourea (B159877) scaffold, have also been synthesized and evaluated. nih.gov Compounds with 3,4-dichloro- and 4-CF3-phenyl substituents displayed high cytotoxicity against human colon (SW480, SW620) and prostate (PC3) cancer cells, as well as leukemia K-562 cell lines, with IC50 values of ≤ 10 µM. nih.gov Notably, the 3,4-dichlorophenylthiourea derivative was particularly potent against SW620 cells, with an IC50 of 1.5 ± 0.72 µM. nih.gov

The following table summarizes the cytotoxic activities of selected this compound derivatives against various cancer cell lines.

Table 1: Cytotoxic Activity of this compound Derivatives

Compound Cell Line IC50 Value Reference
N-(4-t-butylbenzoyl)-N'-phenylthiourea MCF-7 Most potent among tested jppres.com
N-(4-t-butylbenzoyl)-N'-phenylthiourea T47D Active jppres.com
N-(4-t-butylbenzoyl)-N'-phenylthiourea HeLa Active jppres.com
N-(3-chloro)benzoyl-N'-phenylthiourea T47D 0.43 mM researchgate.net
N-(3,4-dichloro)benzoyl-N'-phenylthiourea T47D 0.85 mM researchgate.net
1-(3,4-dichlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea SW620 1.5 ± 0.72 µM nih.gov
1-(4-(trifluoromethyl)phenyl)-3-(3-(trifluoromethyl)phenyl)thiourea PC3 6.9 ± 1.64 µM nih.gov

Identification of Molecular Targets and Pathways (e.g., EGFR, SIRT1, HER2, MIF)

Research into the molecular mechanisms of this compound derivatives has identified several key protein targets and signaling pathways involved in their anticancer effects. The epidermal growth factor receptor (EGFR) is a frequently studied target. jppres.comresearchgate.netubaya.ac.idresearchgate.net For instance, N-(4-t-butylbenzoyl)-N'-phenylthiourea was predicted through in silico studies and confirmed by in vitro tests to have cytotoxic activity at the EGFR. jppres.comresearchgate.netubaya.ac.id The MCF-7 cell line is known to express EGFR, which aligns with the potent activity of this compound against these cells. researchgate.net

Another phenylthiourea (B91264) derivative, N-(5-chloro-2-hydroxybenzyl)-N-(4-hydroxybenzyl)-N'-phenylthiourea, has been shown to exert its cytotoxic effects on the MCF-7 cell line by inhibiting both EGFR and Human Epidermal Growth Factor Receptor 2 (HER2). jppres.comresearchgate.net

Sirtuin-1 (SIRT1), a class III histone deacetylase, is another molecular target for some thiourea (B124793) derivatives. jppres.comresearchgate.netubaya.ac.idresearchgate.net N-(4-t-butylbenzoyl)-N'-phenylthiourea was also investigated for its interaction with the SIRT1 receptor. jppres.comresearchgate.net SIRT1 activity is present in T47D and HeLa cells. jppres.com

The macrophage migration inhibitory factor (MIF) has also been identified as a potential target. researchgate.netresearchgate.net Some N-benzoyl-N'-phenylthiourea derivatives have been investigated for their ability to inhibit MIF, which is a pro-inflammatory cytokine involved in cancer progression. researchgate.netresearchgate.net

The inhibition of these molecular targets disrupts critical signaling pathways that are essential for cancer cell proliferation, survival, and metastasis.

Structure-Activity Relationship (SAR) Analysis for Cytotoxicity Based on Substituent Effects

The cytotoxic activity of this compound derivatives is significantly influenced by the nature and position of substituents on the phenyl rings. Structure-activity relationship (SAR) studies have provided valuable insights into how different functional groups affect their anticancer potency.

The lipophilicity and electronic properties of the substituents play a crucial role. For example, the introduction of a tert-butyl group, which is an electron-donating group (EDG), can increase the lipophilicity of the compound. analis.com.my This was observed in 4-tert-butylbenzoyl-3-allylthiourea, which showed potent antiproliferative activity against MCF-7 cells overexpressing HER-2. analis.com.my The tert-butyl group activates the para position of the phenyl ring, enhancing the compound's conjugation. analis.com.my

Conversely, the presence of electron-withdrawing groups (EWGs) can also enhance cytotoxic activity. A study on N-(phenylcarbamothioyl)benzamide derivatives showed that a compound with a strong EWG (4-NO2) was more potent than a compound with a strong lipophilic group (4-CH3). analis.com.my This suggests that the electronic effect of the substituent can be more influential than its lipophilic effect in certain cases. analis.com.my Further supporting this, N-(3-chloro)benzoyl-N'-phenylthiourea and N-(3,4-dichloro)benzoyl-N'-phenylthiourea, both containing EWGs, exhibited strong cytotoxic effects. researchgate.net

The position of the substituent also matters. For instance, in N-substituted benzene (B151609) thiourea derivatives, a bulky substituent at the R3 position of the phenyl ring resulted in no cytotoxic activity, whereas a small group like methoxy (B1213986) increased electron density and activated the ring. analis.com.my

SAR analysis of a series of 3-(trifluoromethyl)phenylthiourea analogs revealed that compounds with 3,4-dichloro- and 4-CF3-phenyl substituents had the highest cytotoxic activity. nih.gov The presence of halogen atoms, particularly chlorine, on the terminal phenyl ring was associated with significant cytotoxic effects. nih.gov

Mechanistic Insights into Enzyme Inhibition and Cellular Processes

The anticancer activity of this compound derivatives stems from their ability to interfere with various cellular processes, primarily through enzyme inhibition. The sulfur atom in the thiourea moiety is known to bind to metal ions, such as the copper ions present in the active site of enzymes like tyrosinase, thereby blocking their activity. nih.gov While tyrosinase is primarily associated with melanogenesis, this chelating ability is a key feature of thiourea derivatives and can be extrapolated to their interaction with other metalloenzymes.

Phenylthiourea (PTU) itself is a well-known competitive inhibitor of phenoloxidase, an enzyme involved in melanization. nih.gov This competitive inhibition suggests that the thiourea derivative competes with the natural substrate for binding to the enzyme's active site. nih.gov

In the context of cancer, these derivatives can inhibit enzymes crucial for cell signaling and survival. For instance, their inhibition of EGFR and HER-2, both receptor tyrosine kinases, disrupts downstream signaling pathways that control cell growth and proliferation. jppres.comresearchgate.net

Furthermore, some thiourea derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. nih.gov For example, 3-(trifluoromethyl)phenylthiourea analogs were found to be strong pro-apoptotic agents, with the 3,4-dichloro- derivative inducing late apoptosis in 95-99% of colon cancer cells and 73% of K-562 leukemia cells. nih.gov These compounds also acted as inhibitors of interleukin-6 (IL-6), a cytokine that can promote cancer cell growth and inflammation. nih.gov

The mechanism of action of N-(1,1-dimethylethyl)-N'-phenyl-thiourea involves inhibiting acetylcholinesterase and butyrylcholinesterase, enzymes critical for neurochemical processes. While not directly linked to its anticancer effects in the provided sources, this demonstrates the broader enzyme-inhibiting capabilities of this class of compounds.

Other Biological Activity Investigations (In Vitro)

Beyond their anticancer properties, this compound derivatives have been explored for other biological activities, most notably their antifungal effects.

Antifungal Properties of Thiourea Derivatives

Several studies have highlighted the antifungal potential of thiourea derivatives. The incorporation of halogen atoms into the molecular structure has been shown to enhance their antifungal potency. researchgate.net For instance, N-(4-trifluoromethylphenyl) thiourea derivatives exhibited significant in vitro antifungal activities against various fungi, including Aspergillus flavus and Penicillium expansum. juniperpublishers.com Some of these derivatives showed stronger or equal antifungal activity compared to the standard agent fluconazole. juniperpublishers.com

The structure-activity relationship in the context of antifungal activity indicates that the nature of the substituent on the thiourea core plays a key role. juniperpublishers.comresearchgate.net The aryl groups and the alkyl moiety influence the antifungal potency. juniperpublishers.com Additionally, the molecular branching and alkylation levels of thioureido-substituted amines can impact their antifungal activity against different Candida species. researchgate.net

Metal complexes of thiourea derivatives have also been shown to exhibit antifungal activity. farmaciajournal.com This suggests that the coordination of the thiourea ligand to a metal center can modulate its biological properties.

Antioxidant Potential and Radical Scavenging Activity

This compound derivatives have been investigated for their antioxidant properties, primarily through their ability to scavenge free radicals. The antioxidant capacity is often evaluated using assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging method. nih.govprotocols.io In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance at a specific wavelength. nih.gov

Research has shown that the antioxidant activity of thiourea derivatives can be influenced by their structural features. For instance, the presence of phenolic hydroxyl groups can enhance antioxidant capacity. researchgate.netajol.info While specific data on the radical scavenging activity of this compound itself is not extensively detailed in the provided results, the broader class of thiourea derivatives, particularly those with phenolic moieties, are recognized for their potential as antioxidants. researchgate.netresearchgate.net The mechanism of action is believed to involve the donation of an electron or hydrogen atom from the antioxidant molecule to the free radical, thereby neutralizing it. researchgate.net

Cytokinin Activity and Plant Growth Regulation

Derivatives of N-n-butyl-N'-arylthiourea have demonstrated significant cytokinin activity, influencing various aspects of plant growth and development. researchgate.netcas.cz Cytokinins are a class of plant hormones that promote cell division, differentiation, and delay senescence. numberanalytics.com The activity of these thiourea derivatives is often assessed through bioassays, such as the retardation of chlorophyll (B73375) breakdown in leaf discs, a hallmark of cytokinin action. cas.cz

Studies have revealed that specific substitutions on the aryl group of N-n-butyl-N'-arylthioureas can lead to high cytokinin activity. For example, compounds like N-n-butyl-N'-o-, m-, and p-chlorophenylthioureas, N-n-butyl-N'-3,4-dichlorophenylthiourea, and N-n-butyl-N'-2-methyl-4-chlorophenylthiourea have shown potent activity in delaying chlorophyll degradation. cas.cz This activity is comparable to that of known cytokinins like N,N'-diphenylurea (DPU). researchgate.net Furthermore, these active compounds have been observed to increase the total nitrogen content and the accumulation of amino acids, such as glutamic acid, aspartic acid, and serine, in barley seedlings. cas.cz The regulation of these metabolic processes is a key aspect of how cytokinins influence plant growth. sigmaaldrich.com

Inhibition of Melanogenesis and Tyrosinase Activity

N-phenylthiourea derivatives are well-documented inhibitors of melanogenesis, the process of melanin (B1238610) production, primarily by targeting the enzyme tyrosinase. tandfonline.comnih.gov Tyrosinase is a key copper-containing enzyme that catalyzes the rate-limiting steps in melanin synthesis. jst.go.jp Phenylthiourea (PTU) and its analogs are known to inhibit tyrosinase activity, and in some cases, induce its degradation. nih.govresearchgate.net

The inhibitory mechanism of phenylthiourea involves the sulfur atom binding to the copper ions within the active site of tyrosinase, thereby blocking its enzymatic function. nih.gov Research on various N-phenylthiourea analogs has helped to define the structural requirements for potent inhibition of melanogenesis. For instance, a direct connection of a planar phenyl group to the thiourea unit is considered important for tyrosinase inhibition. nih.gov Some derivatives have shown significant inhibitory effects on melanogenesis in B16 melanoma cells. nih.gov It's noteworthy that some 1,3-disubstituted thiourea derivatives may inhibit melanogenesis through pathways other than direct tyrosinase inhibition. nih.gov

Elucidation of Structural Requirements for Biological Activity

Impact of N-Substituents (e.g., Alkyl, Aryl, Acyl/Aroyl Groups) on Activity Profiles

The biological activities of this compound derivatives are significantly influenced by the nature of the substituents on the nitrogen atoms. The type of alkyl, aryl, acyl, or aroyl group can modulate the compound's efficacy in various biological assays. conicet.gov.ar

In the context of cytokinin activity, the nature of the N-substituent is a decisive factor. cas.cz For instance, in the N-alkyl-N'-arylthiourea series, the presence of an allyl group has been associated with strong cytokinin effects. cas.cz The position of substituents on the aryl ring also plays a crucial role in determining the level of activity. cas.cz

Regarding melanogenesis inhibition, the direct attachment of a planar phenyl group to the thiourea core is a key structural requirement for potent tyrosinase inhibition in phenylthiourea derivatives. nih.govnih.gov The introduction of acyl or aroyl groups creates 1-(acyl/aroyl)-3-(substituted) thioureas, a class of compounds with a wide range of biological applications. conicet.gov.ar The presence of a carbonyl group adjacent to the thiourea core can influence the molecule's electronic properties and hydrogen-bonding capabilities, thereby affecting its biological profile. conicet.gov.ar For example, N-(4-t-butylbenzoyl)-N'-phenylthiourea has been studied for its potential anticancer activity. jppres.com

Influence of Halogenation and Other Substituent Modifications

Halogenation and other modifications to the substituents of this compound derivatives have a profound impact on their biological activity. The introduction of halogen atoms can alter the electronic and steric properties of the molecule, which in turn affects its interaction with biological targets. researchgate.net

In the realm of cytokinin activity, the presence and position of chlorine atoms on the phenyl ring of N-n-butyl-N'-arylthioureas are critical. For example, N-n-butyl-N'-o-, m-, and p-chlorophenylthioureas and N-n-butyl-N'-3,4-dichlorophenylthiourea exhibit high activity. cas.cz The combination of a methyl group and a chlorine atom, as seen in N-n-butyl-N'-2-methyl-4-chlorophenylthiourea, also results in a highly active compound. cas.cz

With respect to anticancer and antibacterial activities, halogenation has been shown to significantly enhance the biological potential of thiourea derivatives. researchgate.netmdpi.com For instance, monohalogenated phenylthiourea complexes of copper(II) have demonstrated stronger cytotoxic properties against human cancer cell lines compared to their di-substituted counterparts. mdpi.com The position of the halogen is also important; for example, bromine or iodine at the ortho or para position of the aromatic ring led to enhanced cytotoxicity. mdpi.com In some cases, increasing the size of the halogen atom (from fluorine to bromine) has been correlated with increased potency. mdpi.com

The introduction of other substituents, such as a trifluoromethyl group, has also been explored. For example, 1-substituted 3-[3-(trifluoromethyl)phenyl]thiourea derivatives have been synthesized and evaluated for their gibberellin-like activity, another class of plant growth regulation. researchgate.net

Interactive Data Table: Biological Activities of this compound Derivatives

Below is a summary of the biological activities reported for various derivatives.

Derivative NameBiological ActivityKey Findings
N-n-butyl-N'-o-chlorophenylthiourea Cytokinin ActivityHigh activity in retarding chlorophyll breakdown. cas.cz
N-n-butyl-N'-m-chlorophenylthiourea Cytokinin ActivityHigh activity in retarding chlorophyll breakdown. cas.cz
N-n-butyl-N'-p-chlorophenylthiourea Cytokinin ActivityHigh activity in retarding chlorophyll breakdown. cas.cz
N-n-butyl-N'-3,4-dichlorophenylthiourea Cytokinin ActivityHigh activity in retarding chlorophyll breakdown. cas.cz
N-n-butyl-N'-2-methyl-4-chlorophenylthiourea Cytokinin ActivityPossesses high activity in retarding chlorophyll breakdown. cas.cz
Phenylthiourea (PTU) Melanogenesis InhibitionInhibits tyrosinase by binding to copper ions in the active site. nih.gov
1,3-disubstituted thiourea derivatives Melanogenesis InhibitionMay act through pathways other than direct tyrosinase inhibition. nih.gov
N-(4-t-butylbenzoyl)-N'-phenylthiourea Anticancer ActivityStudied for its potential as an anticancer agent. jppres.com
Monohalogenated phenylthiourea Cu(II) complexes Anticancer ActivityStronger cytotoxic properties compared to disubstituted derivatives. mdpi.com

Emerging Research Directions and Future Perspectives

Integration of Advanced Computational Modeling and Artificial Intelligence in Thiourea (B124793) Research

The use of advanced computational modeling and artificial intelligence (AI) is revolutionizing the study of thiourea derivatives. These in silico approaches allow for the prediction of physicochemical properties and biological activities, significantly accelerating the discovery and development of new compounds.

Recent studies on thiourea derivatives, such as N-(4-t-butylbenzoyl)-N'-phenylthiourea, have demonstrated the power of molecular docking to predict their cytotoxic activity against various cancer cell lines. jppres.comresearchgate.net For instance, the cytotoxic potential of N-(4-t-butylbenzoyl)-N'-phenylthiourea was predicted using AutoDock Vina, with subsequent in vitro tests confirming its activity against MCF-7, T47D, and HeLa cancer cells. jppres.comresearchgate.net Similarly, molecular modeling of N-(4-bromo)-benzoyl-N'-phenylthiourea and 4-(tert-butyl)-N-benzoylurea was performed to predict their activity against the HER2 receptor, a key target in breast cancer. ubaya.ac.id These studies showcase how computational tools can guide the synthesis of more potent and selective therapeutic agents.

The application of these computational methods to N-Butyl-N-phenylthiourea and its derivatives holds immense promise. By simulating interactions with biological targets, researchers can prioritize the synthesis of compounds with the highest potential for desired activities, thereby saving time and resources. ontosight.ai

Design and Synthesis of Novel this compound Derivatives with Tailored Physicochemical and Biological Profiles

The synthesis of novel derivatives of this compound is a major focus of current research, aiming to create molecules with specific, enhanced properties. The inherent versatility of the thiourea scaffold allows for a wide range of structural modifications. researchgate.net

The general synthetic route to N,N,N'-trisubstituted thioureas, including analogs of this compound, often involves a straightforward one-step reaction between an isothiocyanate and a primary or secondary amine. For example, N,N-di-n-butyl-N′-phenylthiourea has been synthesized by reacting phenyl isothiocyanate with di-n-butylamine. analis.com.my This ease of synthesis facilitates the creation of diverse libraries of derivatives for screening.

Researchers are actively exploring how different substituents on the phenyl ring and the butyl chain of this compound influence its biological and physicochemical properties. For example, studies on related thiourea derivatives have shown that the introduction of electron-withdrawing or electron-donating groups can significantly impact their anticancer activity. analis.com.my The synthesis of a series of N-benzoyl-N'-[4-(1-piperidinylsulfonyl)phenyl]thiourea derivatives highlights the strategy of combining different pharmacophores to enhance biological activity. ontosight.ai The development of novel thiourea derivatives containing 1,2,4-triazole (B32235) moieties has also been reported, demonstrating a wide range of biological activities. conicet.gov.ar

Future work in this area will likely focus on creating derivatives of this compound with optimized properties such as improved solubility, enhanced target specificity, and reduced toxicity.

Exploration of Multifunctional Applications Across Diverse Scientific Disciplines

The unique chemical properties of this compound and its derivatives make them attractive candidates for a wide array of applications beyond the traditional focus on medicinal chemistry. The exploration of these multifunctional applications is a growing area of research.

In the field of agriculture, thiourea derivatives have shown promise as herbicides. rsc.org Certain N-acyl-phenyl-thiourea compounds have been found to act as effective antidotes to protect crops from the injurious effects of thiolcarbamate herbicides. rsc.org This suggests a potential role for this compound derivatives in developing safer and more effective agricultural products.

In materials science, thiourea derivatives are being investigated for their role in the synthesis of nanoparticles and as corrosion inhibitors. The ability of the thiourea group to coordinate with metal ions is a key feature in these applications. mdpi.com For instance, thiourea derivatives have been used as fluorescent chemosensors for the detection of metal ions. researchgate.net

Furthermore, the biological activities of thiourea derivatives are not limited to anticancer effects. They have also been investigated for their potential as antibacterial, antifungal, antiviral, and antiparasitic agents. nih.govtandfonline.com This broad spectrum of activity underscores the potential for this compound derivatives to be developed into a variety of useful products across different scientific and industrial sectors.

This compound as a Scaffold for the Development of New Chemical Entities

The this compound structure serves as an excellent scaffold for the development of new chemical entities (NCEs). A scaffold is a core molecular structure upon which various functional groups can be attached to create a library of new compounds with diverse properties. The thiourea moiety, with its ability to form stable hydrogen bonds and coordinate with metal centers, is a particularly effective and versatile scaffold. researchgate.net

The development of numerous thiourea-based compounds with a wide range of biological activities is a testament to the utility of this scaffold. For example, the synthesis of novel thiourea derivatives containing benzimidazole (B57391) has led to compounds with significant anticancer properties. analis.com.my Similarly, the creation of proflavine (B1679165) urea (B33335) derivatives demonstrates how the thiourea scaffold can be used to link different bioactive fragments to generate new molecules with enhanced efficacy.

The this compound scaffold offers a combination of a flexible alkyl chain and an aromatic ring, providing a foundation for a wide range of chemical modifications. By systematically altering the substituents on this scaffold, researchers can fine-tune the properties of the resulting molecules to achieve desired therapeutic or industrial outcomes. This approach, often guided by computational modeling, is a powerful strategy in modern drug discovery and materials science. ontosight.ai The exploration of simple, yet underexplored, scaffolds like this compound holds significant potential for the discovery of novel and effective chemical entities.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling N-butyl-N-phenylthiourea in laboratory experiments?

  • Methodological Answer :

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for ventilation to avoid inhalation .
  • Fire Safety : In case of fire, use CO₂ or dry chemical extinguishers. Toxic gases (e.g., sulfur oxides, nitrogen oxides) may form during combustion; firefighters should use self-contained breathing apparatus .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid water to prevent contamination spread .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the structure by identifying peaks for the butyl chain (δ ~0.8–1.5 ppm for CH₃ and CH₂ groups) and phenyl ring (δ ~6.8–7.5 ppm) .
  • IR Spectroscopy : Look for thiourea-specific stretches: N-H (~3200 cm⁻¹), C=S (~1250 cm⁻¹), and aromatic C-C (~1500 cm⁻¹) .
  • Mass Spectrometry : ESI-MS in positive ion mode can detect the molecular ion peak (expected m/z ~222.3 for C₁₁H₁₆N₂S) .

Q. How can researchers synthesize this compound with minimal byproducts?

  • Methodological Answer :

  • Reaction Design : React n-butylamine with phenyl isothiocyanate in anhydrous dichloromethane under nitrogen. Maintain a 1:1 molar ratio at 0–5°C for 2 hours .
  • Purification : Recrystallize the crude product using ethanol/water (70:30). Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. What mechanisms underlie the inhibitory effects of this compound in enzyme kinetics studies?

  • Methodological Answer :

  • Competitive vs. Non-competitive Inhibition : Perform Michaelis-Menten assays with varying substrate and inhibitor concentrations. Plot Lineweaver-Burk graphs to determine inhibition type .
  • Structural Analysis : Use molecular docking simulations (e.g., AutoDock Vina) to model interactions between the thiourea group and enzyme active sites .

Q. How should researchers resolve contradictions in reported toxicity data for this compound?

  • Methodological Answer :

  • Variable Analysis : Compare purity levels (e.g., ≥98% vs. lower-grade batches), solvent systems, and exposure durations across studies .
  • In Vivo/In Vitro Correlation : Conduct parallel assays (e.g., zebrafish embryo toxicity and human cell-line viability tests) to identify species-specific responses .

Q. What strategies optimize the thermal stability of this compound in material science applications?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under nitrogen. Decomposition onset >200°C indicates stability; adjust substituents (e.g., electron-withdrawing groups on phenyl) to enhance resilience .
  • Additive Screening : Test antioxidants (e.g., BHT) at 1–5 wt% to delay degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.